(1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane

Catalog No.
S12161906
CAS No.
M.F
C11H23F3O2Si
M. Wt
272.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane

Product Name

(1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane

IUPAC Name

(1-ethoxy-3,3,3-trifluoropropoxy)-triethylsilane

Molecular Formula

C11H23F3O2Si

Molecular Weight

272.38 g/mol

InChI

InChI=1S/C11H23F3O2Si/c1-5-15-10(9-11(12,13)14)16-17(6-2,7-3)8-4/h10H,5-9H2,1-4H3

InChI Key

NEORGUDHJLFRHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(F)(F)F)O[Si](CC)(CC)CC

(1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane is an organosilicon compound characterized by the presence of a triethylsilane moiety and a trifluoropropoxy group. The molecular structure includes a silicon atom bonded to three ethyl groups and an ethoxy group, along with a trifluoropropoxy substituent. This configuration contributes to its unique chemical properties, particularly its reactivity and potential applications in organic synthesis and materials science.

The compound is typically a clear liquid with notable hydrophobic characteristics due to the presence of the silicon atom and ethyl groups. The trifluoropropoxy group imparts additional properties such as increased electronegativity and potential for specific interactions in

Due to its reactive Si-H bond. It can act as a reducing agent, facilitating the reduction of carbonyl compounds, nitriles, and imines. The mechanism often involves the transfer of hydride ions from the silicon to the electrophilic centers of these substrates.

Additionally, this compound can undergo hydrosilylation reactions where it adds across double bonds in alkenes or carbonyl groups under catalytic conditions. The trifluoropropoxy group may also participate in nucleophilic substitution reactions, enhancing the compound's versatility in organic synthesis.

Synthesis of (1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane can be achieved through several methods:

  • Hydrosilylation: This method involves the reaction of triethylsilane with an appropriate alkene or alkyne that contains the trifluoropropoxy group under catalytic conditions.
  • Nucleophilic Substitution: The ethoxy group can be introduced via nucleophilic substitution on a suitable precursor containing a leaving group.
  • Direct Silylation: This involves reacting triethylsilane with a trifluoropropanol derivative under acidic or basic conditions to form the desired ether linkage.

These methods leverage the reactivity of both the silane and the functional groups present in the starting materials.

(1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane finds applications in various fields:

  • Organic Synthesis: As a reducing agent and hydrosilylation reagent in organic chemistry.
  • Material Science: Utilized in the development of silicone-based materials with enhanced properties.
  • Surface Modification: Employed in modifying surfaces to impart hydrophobic characteristics or improve adhesion properties.

The unique combination of ethyl and trifluoropropoxy groups allows for tailored applications in both academic research and industrial processes.

Interaction studies involving (1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane focus on its reactivity with various substrates. Research indicates that this compound can effectively interact with electrophiles due to its nucleophilic properties imparted by the silicon atom and ethyl groups. Furthermore, studies on similar silanes suggest that fluorinated compounds exhibit distinct interaction patterns due to their electronegative fluorine atoms, potentially leading to unique reaction pathways or product distributions.

Several compounds share structural similarities with (1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
TriethylsilaneThree ethyl groups attached to siliconVersatile reducing agent; widely used in organic synthesis
Tris(trimethylsilyl)phosphateThree trimethylsilyl groups attached to phosphorusUsed as a reagent for phosphorylation reactions
Tris(2-(2-methoxyethoxy)ethyl)silaneSilane with ether functionalitiesProvides solubility in polar solvents

Uniqueness of (1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane

The uniqueness of (1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane lies in its combination of triethylsilane functionality with a trifluoropropoxy group. This specific combination enhances its reactivity compared to other silanes by providing improved solubility and interaction capabilities due to the electronegative fluorine atoms. Its ability to participate in diverse

Hydrogen Bond Acceptor Count

5

Exact Mass

272.14194099 g/mol

Monoisotopic Mass

272.14194099 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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